molecular formula C11H22O2 B8403943 (4R)-4,8-Dimethylnonanoic acid CAS No. 13955-70-9

(4R)-4,8-Dimethylnonanoic acid

Cat. No.: B8403943
CAS No.: 13955-70-9
M. Wt: 186.29 g/mol
InChI Key: VZPIUNDOWLDCTC-SNVBAGLBSA-N
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Description

Overview of Branched-Chain Fatty Acids (BCFAs) in Biological Systems and their General Academic Significance

Branched-chain fatty acids are a class of saturated fatty acids distinguished by one or more methyl groups along their carbon backbone. creative-proteomics.comnih.gov This branching, typically near the end of the chain in an iso (second-to-last carbon) or anteiso (third-to-last carbon) configuration, gives them unique physical and chemical properties compared to their straight-chain counterparts, such as lower melting points. ontosight.aiuni-hohenheim.de

BCFAs are integral components of cell membranes, particularly in bacteria, where they contribute to membrane fluidity and stability, allowing adaptation to various environmental conditions. ontosight.aidellait.comfrontiersin.org They are also found in ruminant-derived foods like dairy products and meat, as well as in fermented foods and are synthesized by the human gut microbiota. creative-proteomics.comdellait.comoup.com

The academic significance of BCFAs has grown with the discovery of their involvement in numerous physiological processes. dellait.com Research indicates they play roles in:

Metabolic Regulation: BCFAs can influence lipid metabolism. Studies have shown an inverse correlation between serum BCFA concentrations and triglyceride levels. nih.govoup.com They may help reduce fat accumulation in cells and are being investigated for their role in managing obesity. oup.comoup.comnih.gov

Inflammation: BCFAs possess anti-inflammatory properties. ontosight.ainih.govoup.com They can modulate the expression of inflammatory factors and may protect against conditions like necrotizing enterocolitis in newborns. oup.commdpi.com

Gut Health and Immune Function: As components of the gut microbiota and human tissues, BCFAs are involved in gut health and immune system modulation. creative-proteomics.comdellait.comoup.com

Anticancer Potential: Some studies have suggested that BCFAs may have inhibitory effects on various cancer cells. oup.comoup.commdpi.com

This wide range of biological activities has made BCFAs a subject of growing interest in nutrition, microbiology, and medicine. creative-proteomics.comacs.org

Importance of Chirality in Branched-Chain Fatty Acid Function and Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology. aocs.org A molecule is chiral if it is non-superimposable on its mirror image; these two mirror-image forms are called enantiomers. aocs.org In biological systems, where interactions are governed by the precise three-dimensional fit between molecules like enzymes and their substrates, chirality is paramount. mdpi.comnih.gov

Most BCFAs, with the exception of iso-fatty acids, are chiral due to the methyl branch creating a stereocenter. nih.govresearchgate.net The specific spatial arrangement (R or S configuration) of this branch can dramatically alter the molecule's biological activity. mdpi.com Enantiomers of a chiral compound can exhibit different, and sometimes opposing, pharmacological, toxicological, or metabolic effects. nih.govencyclopedia.pub For instance, the bioactivity of a drug may reside predominantly in one enantiomer. nih.gov

This enantioselectivity is evident in nature. The biosynthesis of natural compounds is carried out by enzymes, which are themselves chiral, leading to the production of specific enantiomers. aocs.org Consequently, the academic and pharmaceutical interest in chiral compounds necessitates methods to separate and analyze individual enantiomers. Techniques like chiral phase high-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for resolving enantiomers and understanding their distinct biological functions. aocs.orgnih.govresearchgate.netscispace.comtandfonline.com This is particularly important for BCFAs, where the biological effects noted in studies may be attributable to a specific enantiomer. nih.govresearchgate.net

Rationale for Focused Academic Investigation of the Specific (4R) Enantiomer of 4,8-Dimethylnonanoic Acid

The focused investigation of the (4R) enantiomer of 4,8-dimethylnonanoic acid stems from its specific roles and potential therapeutic applications.

One major area of research is its role as a biosynthetic precursor. The related compound, (4R,8R)-4,8-dimethyldecanal, is a potent aggregation pheromone for the red flour beetle (Tribolium castaneum), a major pest of stored grain products. rsc.orgnih.gov Research has shown that this pheromone is synthesized via the fatty acid pathway, and the specific stereochemistry is critical for its biological activity. rsc.orgnih.gov Understanding the biosynthesis and the specific enantiomers involved, such as the (4R)-4,8-dimethylnonanoic acid precursor, is vital for developing effective and specific pest management strategies.

Furthermore, 4,8-dimethylnonanoic acid has been studied as a potential anaplerotic therapy. Anaplerosis is the act of replenishing intermediates of a metabolic pathway, such as the Krebs cycle. In certain inherited metabolic diseases, known as fatty acid oxidation (FAO) disorders, the body's ability to break down fatty acids for energy is impaired. nih.gov Research has explored the use of medium branched-chain fatty acids, including 4,8-dimethylnonanoic acid, as a way to provide an alternative energy source and replenish Krebs cycle intermediates in cells from patients with these disorders. nih.govnih.gov A study demonstrated that 4,8-dimethylnonanoic acid improved the profile of TCA cycle intermediates in cultured patient cells with long-chain FAO disorders, suggesting its potential as a component of future treatments. nih.gov This therapeutic potential provides a strong rationale for the focused academic investigation of this specific compound.

Data Table: Properties of this compound

This interactive table summarizes key properties of the compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₁₁H₂₂O₂ nih.gov
Molecular Weight 186.29 g/mol nih.gov
CAS Number 13955-70-9 chemsrc.com
ChEBI ID CHEBI:63864 (for the racemate) nih.gov
Classification Medium-chain fatty acid, Branched-chain fatty acid nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13955-70-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(4R)-4,8-dimethylnonanoic acid

InChI

InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/t10-/m1/s1

InChI Key

VZPIUNDOWLDCTC-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCC(=O)O

Origin of Product

United States

Structural Characterization and Stereochemical Considerations of 4r 4,8 Dimethylnonanoic Acid

Definitive IUPAC Nomenclature and Systematic Representation of the Compound

The formal identification of a chemical compound relies on systematic nomenclature and standardized molecular representations. The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous system for naming organic compounds, ensuring that each name corresponds to a single, unambiguous structure.

The definitive IUPAC name for the specified stereoisomer is (4R)-4,8-dimethylnonanoic acid . The parent chain is a nonanoic acid, indicating a nine-carbon carboxylic acid. The numbering of the carbon chain begins at the carboxylic acid carbon (C1). Consequently, methyl groups are located at positions 4 and 8. The prefix "(4R)" denotes the absolute configuration at the chiral carbon C4, as determined by the Cahn-Ingold-Prelog priority rules.

In addition to the IUPAC name, other systematic representations are used to describe the molecule's structure for computational and database purposes. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) are two such standard formats.

Table 1: Systematic Identifiers for this compound
Identifier TypeRepresentation
IUPAC NameThis compound
Molecular FormulaC₁₁H₂₂O₂
SMILESCC(C)CCCC@HCCC(=O)O
InChIInChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/t10-/m1/s1
InChIKeyVZPIUNDOWLDCTC-SSDOTTSWSA-N

Examination of Stereoisomeric Forms and their Distinctions

The presence of a single chiral center at carbon 4 in 4,8-dimethylnonanoic acid gives rise to two stereoisomers: this compound and (4S)-4,8-dimethylnonanoic acid. These two molecules are enantiomers—stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comunizin.org

The distinction between the 'R' (from the Latin rectus, for right) and 'S' (from the Latin sinister, for left) configurations is determined by assigning priorities to the four different groups attached to the chiral carbon (C4) based on atomic number. For C4, the attached groups are:

-CH₂CH₂COOH

-CH₂CH₂CH₂CH(CH₃)₂

-CH₃

-H

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. If the sequence from the highest to the lowest priority (1→2→3) is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'.

Enantiomers share identical physical and chemical properties in an achiral environment. unizin.orglibretexts.org For instance, they have the same melting point, boiling point, density, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and with other chiral entities.

Table 2: Theoretical Comparison of Properties of (4R) and (4S)-4,8-dimethylnonanoic acid
PropertyThis compound(4S)-4,8-dimethylnonanoic acidComment
Melting PointIdenticalIdenticalPhysical properties are identical for enantiomers.
Boiling PointIdenticalIdenticalPhysical properties are identical for enantiomers.
Solubility (in achiral solvents)IdenticalIdenticalSolubility properties are identical for enantiomers.
Optical RotationEqual in magnitude, opposite in sign (+x°)Equal in magnitude, opposite in sign (-x°)This is the defining differential property of enantiomers.
Interaction with Chiral ReagentsDifferentDifferentForms diastereomeric complexes or products with different properties.

The most significant distinction lies in their optical activity. One enantiomer will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory). Their interaction with other chiral molecules, such as enzymes or chiral catalysts, is also distinct, leading to different biological activities or reaction rates.

Theoretical Conformational Analysis and Energetic Stability of the (4R) Stereoisomer

The aliphatic chain tends to adopt a staggered, anti-periplanar conformation to minimize torsional strain and steric repulsion between adjacent groups. For the branched-chain structure of this fatty acid, the most stable conformation would arrange the carbon backbone in a zigzag pattern while orienting the methyl groups to minimize steric clashes with the main chain.

A key area of conformational flexibility is the carboxylic acid group (-COOH). Rotation around the C1-C2 bond and the C-O single bond of the carboxyl group leads to different spatial arrangements. The two primary planar conformations of the carboxyl group are syn-periplanar (O=C-O-H dihedral angle of 0°) and anti-periplanar (O=C-O-H dihedral angle of 180°). In the gas phase, the syn conformation is significantly more stable due to favorable intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. However, in aqueous solutions, this energy difference is reduced as intermolecular hydrogen bonding with solvent molecules can stabilize the anti conformation.

Table 3: Key Conformational Considerations for this compound
Rotational BondConsiderationLow Energy ConformationHigh Energy Conformation
C-C (backbone)Torsional StrainStaggered (Anti)Eclipsed
C4-C(CH₃)Steric HindranceMethyl group anti to the longest chain segmentMethyl group gauche to the longest chain segment
C-O (carboxyl)Intramolecular H-bonding vs. SolvationSyn-periplanar (gas phase)Anti-periplanar

Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule and identify the global energy minimum conformation, as well as the energy barriers for interconversion between different conformers.

Advanced Spectroscopic Signatures for Chiral Structure Elucidation

Standard spectroscopic techniques like ¹H or ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry cannot distinguish between enantiomers because the measurements are performed in an achiral environment. Differentiating (4R)- from (4S)-4,8-dimethylnonanoic acid requires specialized techniques that introduce a chiral element to the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral discrimination by NMR is achieved by converting the enantiomeric pair into diastereomers, which have different physical properties and thus distinct NMR spectra. nih.gov This can be done in two ways:

Chiral Derivatizing Agents (CDAs): The carboxylic acid is reacted with an enantiomerically pure chiral alcohol or amine to form diastereomeric esters or amides. tcichemicals.com These diastereomers will exhibit different chemical shifts (anisochrony) for nuclei near the chiral center.

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with each enantiomer through non-covalent interactions like hydrogen bonding. nih.govrsc.org This creates a chiral environment that induces small but measurable differences in the chemical shifts of the enantiomers. nih.gov BINOL-based amino alcohols are examples of CSAs effective for carboxylic acids. nih.gov

Chiroptical Spectroscopy: These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. For a carboxylic acid, the weak n→π* transition of the carbonyl chromophore around 210 nm can give a Cotton effect whose sign can be correlated to the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD): This technique, performed in the infrared region, is highly sensitive to the absolute configuration of chiral molecules, including fatty acids. nih.gov

Exciton-Coupled Circular Dichroism (ECCD): This powerful method involves derivatizing the carboxylic acid with a molecule containing two or more chromophores. The spatial interaction between these chromophores generates a strong, bisignate CD signal whose sign is directly related to the absolute stereochemistry of the chiral center. mtu.edu

Table 4: Spectroscopic Techniques for Chiral Elucidation
TechniquePrincipleExpected Signature for (4R) vs. (4S)
NMR with Chiral Solvating AgentFormation of transient diastereomeric complexes.Separation of specific proton or carbon signals into two distinct peaks for the R and S enantiomers.
Circular Dichroism (CD)Differential absorption of circularly polarized light.Mirror-image spectra; e.g., a positive Cotton effect for the (4R) isomer and a negative one for the (4S) isomer.
Exciton-Coupled CD (after derivatization)Through-space interaction of introduced chromophores.Oppositely signed, high-amplitude bisignate (split) CD curves.

Biosynthesis and Metabolic Pathways of 4r 4,8 Dimethylnonanoic Acid

Elucidation of De Novo Biosynthetic Routes for Branched-Chain Fatty Acids in Microorganisms and Eukaryotes

The synthesis of branched-chain fatty acids (BCFAs) is a fundamental metabolic process observed across various life forms, from bacteria to mammals. De novo biosynthesis, the creation of these molecules from simple precursors, follows a conserved strategy involving specialized primers and elongation machinery.

In microorganisms, the pathways for BCFA synthesis are well-documented. nih.gov The process initiates with short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. nih.govplos.org These primers, such as isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA, substitute for the typical acetyl-CoA starter unit in fatty acid synthesis. plos.orgwikipedia.org A fatty acid synthase (FAS) system then extends these primers, typically using malonyl-CoA as the two-carbon donor in an iterative cycle, to produce the final BCFA products. nih.gov The resulting BCFAs often have chain lengths between 12 and 17 carbons, with a composition that is characteristic of the specific bacterial species. wikipedia.org

Enzymatic Mechanisms Involved in Methyl Branching and Carbon Chain Elongation

The creation of the characteristic methyl branches in BCFAs is determined at the very beginning of the synthesis process by the selection of the primer molecule. The enzymatic machinery then elongates this branched starter unit.

Methyl Branching: The introduction of a methyl group is a consequence of substrate promiscuity, where the fatty acid synthesis pathway uses a branched-chain acyl-CoA instead of the standard acetyl-CoA primer. plos.orgnih.gov The generation of these essential primers is a two-step enzymatic process:

Branched-Chain Amino Acid Transaminase (BCAT): This enzyme catalyzes the initial, reversible step in BCAA catabolism, transferring the amino group from a BCAA (e.g., isoleucine) to an α-keto acid (e.g., α-ketoglutarate), producing a branched-chain α-keto acid (BCKA) and glutamate. nih.govasm.orgnih.gov

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-subunit enzyme complex catalyzes the irreversible oxidative decarboxylation of the BCKA. plos.orgwikipedia.orgasm.org This reaction yields a branched-chain acyl-CoA primer, such as 2-methylbutyryl-CoA from the isoleucine-derived α-keto-β-methylvaleric acid. wikipedia.orgfrontiersin.org The BCKDH complex has a much higher activity with branched-chain substrates than with straight-chain ones. wikipedia.org

Carbon Chain Elongation: Once the branched primer is formed, it is passed to the elongation machinery:

Fatty Acid Synthase (FASN): This multi-enzyme protein is the central player in chain elongation. FASN exhibits promiscuity by accepting branched-chain acyl-CoAs as starter units. nih.govnih.gov It then catalyzes a series of condensation, reduction, dehydration, and second reduction reactions, adding two-carbon units from malonyl-CoA in each cycle to systematically extend the acyl chain. nih.govnih.gov

Other Elongation Enzymes: In some eukaryotes, specific elongases are involved. In C. elegans, the enzymes ELO-5 and ELO-6 are required for the elongation steps in the synthesis of C15ISO and C17ISO BCFAs. plos.org

An additional layer of complexity involves the promiscuity of Acetyl-CoA Carboxylase (ACC) , which can use propionyl-CoA to synthesize methylmalonyl-CoA. nih.gov FASN can then incorporate this methylmalonyl-CoA instead of malonyl-CoA during an elongation cycle, which introduces a methyl branch on an even-numbered carbon atom of the fatty acid chain. nih.govnih.gov To control this, mammals possess a "metabolite repair" enzyme, ECHDC1 , which degrades cytosolic methylmalonyl-CoA, thereby limiting the formation of these types of methyl-branched fatty acids. nih.govnih.govportlandpress.com

Role of Branched-Chain Amino Acids as Precursors in BCFA Biosynthesis

The branched-chain amino acids (BCAAs) isoleucine, leucine, and valine are the essential precursors for the de novo synthesis of the vast majority of BCFAs. nih.govoup.com The specific BCAA used as the starting material dictates the structure of the resulting fatty acid, leading to different BCFA families. oup.comresearchgate.net

The biosynthetic linkage begins with the catabolism of BCAAs. The initial transamination by BCAT, followed by the oxidative decarboxylation by the BCKDH complex, converts the amino acids into their corresponding acyl-CoA primers. researchgate.netresearchgate.net These primers then enter the fatty acid synthesis pathway.

The relationship between specific BCAAs and the resulting BCFA types is as follows:

Isoleucine is the precursor for anteiso-series BCFAs, which have a methyl group on the antepenultimate (n-3) carbon and an odd number of total carbons. oup.com The primer derived from isoleucine is 2-methylbutyryl-CoA. wikipedia.org

Leucine gives rise to iso-series BCFAs with an odd number of carbon atoms. oup.com The corresponding primer from leucine is isovaleryl-CoA. researchgate.net

Valine is the precursor for iso-series BCFAs with an even number of carbon atoms. oup.com The primer generated from valine is isobutyryl-CoA. frontiersin.org

This precursor-product relationship has been confirmed in various biological systems, including rat skin, where radiolabeled BCAAs were shown to be incorporated into BCFAs. nih.gov Similarly, studies in bacteria such as Listeria monocytogenes and Staphylococcus aureus have demonstrated that extracellular BCAAs are transported into the cell and utilized for BCFA synthesis to maintain membrane fluidity and support virulence. asm.orgresearchgate.netresearchgate.net

Table 1: BCAA Precursors and Resulting BCFA Families

Branched-Chain Amino Acid (BCAA) Corresponding Acyl-CoA Primer Resulting BCFA Series
Isoleucine 2-Methylbutyryl-CoA Anteiso-Odd
Leucine Isovaleryl-CoA Iso-Odd

Proposed Catabolic Pathways and Biotransformation Mechanisms of the Compound

While specific catabolic pathways for (4R)-4,8-Dimethylnonanoic acid are not extensively detailed in the literature, the degradation mechanisms for structurally similar branched-chain fatty acids provide a strong model. The breakdown of BCFAs generally involves a combination of α- and β-oxidation. portlandpress.comlibretexts.org

Peroxisomes play a critical role in the initial breakdown of many BCFAs, particularly those with methyl branches that hinder standard β-oxidation. libretexts.org For fatty acids with a methyl group at the 3-position (an α-methyl group relative to the carboxyl end after several rounds of β-oxidation), α-oxidation is required to remove the blocking methyl group before β-oxidation can proceed. portlandpress.com

A highly relevant model comes from studies on the catabolism of 4-hydroxynonanoic acid (HNA). Research in rat liver has shown that HNA can undergo ω-1-hydroxylation to form 4,8-dihydroxynonanoic acid (4,8-DHNA) , a molecule structurally very similar to the target compound. nih.govsemanticscholar.org The subsequent catabolism of 4,8-DHNA proceeds via two parallel pathways:

Pathway A: 4,8-DHNA is broken down into smaller molecules including 6-hydroxyheptanoyl-CoA, 4-hydroxypentanoyl-CoA, and ultimately propionyl-CoA and acetyl-CoA. nih.govsemanticscholar.org

Pathway B: This pathway degrades 4,8-DHNA into 2,6-dihydroxyheptanoyl-CoA, 5-hydroxyhexanoyl-CoA, 3-hydroxybutyryl-CoA, and acetyl-CoA. nih.govsemanticscholar.org

These pathways illustrate a plausible route for the complete degradation of the carbon skeleton of this compound, converting it into intermediates that can enter central metabolism.

In the context of biotransformation, microorganisms are capable of modifying fatty acids. One common process is the shortening of hydroxy fatty acids via β-oxidation, which under acidic conditions can lead to the formation of lactones through spontaneous intramolecular esterification. mdpi.comresearchgate.net This represents another potential metabolic fate for hydroxylated derivatives of this compound in microbial environments.

Transcriptional and Post-Translational Regulation of Biosynthetic and Metabolic Enzymes

The synthesis and breakdown of BCFAs are tightly regulated at multiple levels to meet the cell's needs for membrane homeostasis, energy, and signaling molecules. This regulation occurs at the level of gene expression (transcriptional) and through the modification of enzyme activity (post-translational).

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is often controlled by the availability of precursors and end-products.

Regulation by BCAA Availability: In bacteria like Staphylococcus aureus, the global transcriptional regulator CodY senses the intracellular concentration of BCAAs, particularly isoleucine. plos.org When BCAA levels are high, CodY, acting as a repressor, binds to the promoter regions of BCAA biosynthetic operons, shutting down their transcription. researchgate.netplos.org Some bacteria also employ a cis-acting mechanism involving a leucine-rich leader peptide that causes transcriptional attenuation when leucine is abundant. plos.org

Regulation of Fatty Acid Synthesis: In eukaryotes, the master transcriptional regulator of lipogenesis is Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) . portlandpress.com SREBP-1c activates the transcription of key lipogenic genes, including FASN, which encodes fatty acid synthase. portlandpress.com Interestingly, studies in human hepatocyte cell lines have shown that certain iso-BCFAs can decrease the mRNA levels of both SREBP1 and FASN, suggesting a negative feedback loop. portlandpress.com In contrast, some anteiso-BCFAs appeared to increase FASN expression through a different, SREBP1-independent mechanism. portlandpress.com

Post-Translational Regulation: After the enzymes are synthesized, their activity can be rapidly modulated by post-translational modifications (PTMs).

PTMs of BCAA Catabolic Enzymes: The enzymes involved in BCAA catabolism, such as the BCKDH complex, are subject to a range of PTMs, including phosphorylation, acetylation, and ubiquitination. nih.gov For instance, phosphorylation of the BCKDH complex is a well-known mechanism that inhibits its activity, thereby slowing down the entry of BCAAs into catabolic and biosynthetic pathways.

Role of Acyl-CoAs in PTMs: Acyl-CoA molecules themselves, the products of fatty acid and BCAA metabolism, are donors for a class of PTMs called acylation (e.g., acetylation, succinylation). imrpress.com These modifications, often on histone proteins, can alter chromatin structure and regulate gene transcription, creating a direct link between the cell's metabolic state and its pattern of gene expression. imrpress.com The activity of carnitine O-acetyltransferase (CRAT) is also crucial, as it helps manage the pool of mitochondrial acetyl-CoA and other short-chain acyl-CoAs, influencing their availability for both metabolic reactions and PTMs. nih.govmdpi.com

Synthetic Methodologies for 4r 4,8 Dimethylnonanoic Acid

Strategies for Total Chemical Synthesis of Branched-Chain Fatty Acids

The total chemical synthesis of branched-chain fatty acids (BCFAs) is a field of growing interest due to their diverse biological activities and applications. researchgate.net General strategies often involve the construction of the carbon skeleton with the desired branching pattern, followed by the introduction or modification of the carboxylic acid functionality.

A common approach involves the use of organometallic reagents for carbon-carbon bond formation. For instance, Grignard reagents or organocuprates can be reacted with appropriate electrophiles, such as alkyl halides or epoxides, to build the branched alkyl chain. Subsequent oxidation of the terminal functional group, such as an alcohol or an alkene, can then yield the desired carboxylic acid.

Another strategy relies on the functionalization of long-chain fatty acids. This can involve the introduction of methyl groups at specific positions through various chemical transformations. However, controlling the regioselectivity of these reactions can be challenging.

The synthesis of BCFAs is often complicated by their structural similarity to more common straight-chain fatty acids, which can make purification difficult. Chromatographic techniques are frequently employed to isolate the desired branched-chain product.

A review of BCFA preparation highlights methods starting from natural sources like lanolin and butter, as well as chemical synthesis using clay catalysts and zeolites, which primarily yield isostearic acids. researchgate.net

Stereoselective Synthesis of the (4R) Enantiomer

Achieving the specific (4R) configuration of 4,8-dimethylnonanoic acid requires stereoselective synthetic methods. These methods are designed to favor the formation of one enantiomer over the other, a critical aspect for producing biologically active compounds. wikipedia.org

Application of Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction towards the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing (4R)-4,8-dimethylnonanoic acid, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with a suitable carboxylic acid derivative. nih.gov The resulting chiral imide can then undergo diastereoselective alkylation at the α-position. The steric hindrance provided by the auxiliary directs the incoming alkyl group to a specific face of the enolate, leading to the desired stereochemistry. Subsequent hydrolysis of the auxiliary furnishes the chiral carboxylic acid.

The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. Various auxiliaries have been developed, each with its own advantages and limitations. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary where it is reacted with a carboxylic acid to form an amide, and subsequent deprotonation and alkylation occur with high diastereoselectivity. wikipedia.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactions nih.gov
PseudoephedrineAsymmetric alkylation wikipedia.org
CamphorsultamAsymmetric alkylation, Diels-Alder reactions acs.org
(R)-BINOLAsymmetric alkylation, reduction wikipedia.org

Asymmetric Catalysis in Enantioselective C-C Bond Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. nobelprize.org This approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection and deprotection steps.

For the synthesis of this compound, asymmetric hydrogenation of a suitable unsaturated precursor is a potential strategy. nih.gov For instance, a β,γ-unsaturated carboxylic acid or ester could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). wikipedia.org The catalyst's chiral environment would favor the addition of hydrogen from one face of the double bond, leading to the formation of the (4R) stereocenter with high enantiomeric excess.

Another approach involves the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For example, a chiral copper catalyst could mediate the addition of a methyl group to an appropriate enoate, establishing the stereocenter at the C4 position.

The development of new and more efficient chiral catalysts is an active area of research, aiming to broaden the scope and applicability of asymmetric catalysis in organic synthesis. frontiersin.org

Table 2: Key Features of Asymmetric Catalysis Methods

MethodCatalyst TypeKey Advantage
Asymmetric HydrogenationChiral transition metal complexes (e.g., Rh, Ru with chiral ligands)High atom economy and efficiency
Asymmetric Conjugate AdditionChiral copper or other transition metal complexesFormation of C-C bonds with high stereocontrol
Asymmetric Aldol ReactionsChiral metal complexes or organocatalystsConstruction of β-hydroxy carbonyl compounds

Chemoenzymatic and Biocatalytic Approaches for Chiral Induction

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. mdpi.comnih.gov Enzymes, as natural chiral catalysts, can perform reactions with exceptional stereo-, regio-, and enantioselectivity under mild conditions. wiley.comnih.gov

For the synthesis of this compound, a lipase-catalyzed kinetic resolution could be employed. wur.nl In this approach, a racemic mixture of 4,8-dimethylnonanoic acid or its ester is treated with a lipase. The enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the two enantiomers. The efficiency of the resolution is determined by the enantioselectivity of the lipase.

Alternatively, a biocatalytic reduction of a ketone precursor using a ketoreductase (KRED) could establish the chiral center. For example, the reduction of 8-methyl-4-oxononanoic acid with a specific KRED could yield (4R)-4-hydroxy-8-methylnonanoic acid, which could then be converted to the target molecule.

Whole-cell biotransformations can also be utilized, where microorganisms are used to perform specific chemical conversions. unimi.it This approach can be advantageous as it may not require the purification of enzymes and can regenerate necessary cofactors in situ. europa.eu The use of oleate (B1233923) hydratases, for example, can produce chiral alcohols from unsaturated fatty acids. wiley.com

Table 3: Comparison of Biocatalytic Strategies

ApproachKey FeatureExample Application
Kinetic ResolutionEnzymatic separation of a racemic mixtureLipase-catalyzed esterification of a racemic acid
Asymmetric ReductionEnzymatic reduction of a prochiral ketoneKetoreductase-mediated reduction of a keto-acid
Whole-Cell BiotransformationUse of microorganisms for chemical reactionsConversion of a precursor using engineered E. coli

Development of Efficient and Scalable Laboratory Synthetic Routes

The development of an efficient and scalable laboratory synthesis of this compound is crucial for enabling further research and potential applications. An ideal synthetic route should be high-yielding, use readily available and inexpensive starting materials, involve a minimal number of steps, and be amenable to scale-up.

A convergent synthetic strategy is often preferred for scalability. This involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. For this compound, this could involve the synthesis of a chiral fragment containing the (4R)-methyl group and a second fragment containing the isobutyl group at the other end of the chain.

Purification methods are also a critical consideration for scalability. While chromatographic purification is common in the laboratory, it can be cumbersome and expensive on a larger scale. Crystallization or distillation, if applicable, are often more desirable purification techniques for large-scale synthesis.

Recent advances in flow chemistry and automated synthesis platforms may also offer opportunities for developing more efficient and scalable routes to this compound and other chiral molecules.

Biological Roles and Molecular Mechanisms of Action of 4r 4,8 Dimethylnonanoic Acid

Modulation of Intracellular Signaling Cascades at the Molecular Level

Branched-chain fatty acids are potent regulators of gene expression and can modulate intracellular signaling pathways. nih.gov Some BCFAs, like phytanic acid and pristanic acid, mediate intracellular calcium (Ca2+) signaling. nih.gov Studies on HEK 293 cells showed that these BCFAs could activate the G-protein-coupled receptor GPR40, leading to a significant increase in intracellular Ca2+ levels. nih.gov This suggests that the toxic effects observed in certain peroxisomal disorders associated with BCFA accumulation may be partly mediated through this Ca2+ deregulation signaling pathway. nih.gov

Furthermore, peroxisomes are central organelles in the metabolism and signaling of BCFAs. springernature.com There is an intimate physical and functional connection between peroxisomes and lipid droplets, where fatty acids released from lipid storage can be directly taken up by peroxisomes for β-oxidation. springernature.com This metabolic processing within peroxisomes acts as a sensor mechanism for intracellular fatty acid levels, thereby regulating lipid homeostasis and preventing lipotoxicity. springernature.com The metabolism of BCFAs in peroxisomes can generate signaling molecules that influence cellular processes. For instance, the breakdown of pristanic acid in the liver via peroxisomal β-oxidation produces propionyl-CoA, which can enter other metabolic pathways. thegoodscentscompany.comwikipedia.org

Investigation of Interactions with Specific Molecular Receptors and Enzymes (e.g., PPARα, sterol regulatory element-binding protein-1c for BCFAs)

A primary mechanism through which BCFAs exert their biological effects is by acting as ligands for nuclear receptors, which are transcription factors that regulate gene expression. nih.gov

Peroxisome Proliferator-Activated Receptor alpha (PPARα): BCFAs are well-established as potent activators and natural ligands for PPARα. thegoodscentscompany.comwikipedia.orgresearchgate.net This receptor is a key regulator of lipid metabolism, particularly hepatic fatty acid oxidation. oup.comresearchgate.net Activation of PPARα by BCFAs like phytanic acid and pristanic acid induces the expression of genes involved in the peroxisomal and mitochondrial β-oxidation of fatty acids. nih.govaginganddisease.org Some research indicates that the CoA thioesters of BCFAs are much more potent PPARα ligands than the free acids, showing high affinity and causing conformational changes in the receptor that are hallmarks of activation. nih.govacs.org The activation of PPARα can lead to reduced triglyceride synthesis and lower plasma triglyceride levels. oup.comresearchgate.netnih.gov

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): BCFAs also influence the activity of SREBP-1c, a major transcription factor that controls de novo lipogenesis by regulating genes involved in fatty acid and cholesterol synthesis. oup.comwikipedia.org Unlike the direct binding seen with PPARα, the effect of BCFAs on SREBP-1c appears to be more indirect, often resulting in the downregulation of its expression. For example, in HepG2 liver cells and human visceral adipocytes, treatment with certain iso-BCFAs led to decreased mRNA levels of SREBP-1c. mdpi.comoup.comnih.gov This reduction in SREBP-1c contributes to the lipid-lowering effects of BCFAs by suppressing the expression of lipogenic genes like fatty acid synthase (FASN). oup.comnih.gov

The table below summarizes the interactions of various BCFAs with these key molecular targets.

Branched-Chain Fatty Acid (BCFA)Molecular TargetObserved Interaction/EffectCell/System StudiedCitations
Phytanic AcidPPARαNatural ligand and activatorGeneral researchgate.netaginganddisease.org
Pristanic AcidPPARαNatural ligand and activatorGeneral, Liver thegoodscentscompany.comwikipedia.orghmdb.ca
Various BCFAs (as CoA thioesters)PPARαHigh-affinity ligands, more potent than free acidsIn vitro nih.govacs.org
14-Methylpentadecanoic acid (iso-BCFA)SREBP-1cDecreased mRNA expressionHepG2 cells, Human Adipocytes mdpi.comoup.comnih.gov
General BCFAsSREBP-1cRegulation of gene expression, reducing triglyceride synthesisGeneral researchgate.netnih.gov
C17ISO (iso-BCFA)SREBP-1cHomeostasis regulated by a SREBP-1c-mediated feedback mechanismC. elegans nih.gov

Influence on Gene Expression and Transcriptional Regulation related to Lipid Metabolism and Inflammatory Responses (e.g., cyclooxygenase-2, interleukin-6, lipoxygenase-15 genes for BCFAs)

Through their interaction with nuclear receptors and other signaling pathways, BCFAs significantly influence the transcriptional regulation of genes involved in both lipid metabolism and inflammation. researchgate.netnih.gov

Lipid Metabolism: BCFAs can modulate the expression of key lipogenic enzymes. Studies in human adipocytes have shown that iso-BCFAs can decrease the expression of stearoyl-CoA desaturase (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids. mdpi.comoup.com They have also been shown to reduce the expression of elongase of very-long-chain fatty acids 6 (Elovl6). oup.com In contrast, the effects on fatty acid synthase (FASN) can vary depending on the specific BCFA and cell type, with some studies showing decreased expression and others showing an increase. mdpi.comnih.gov This regulation helps to control fat accumulation and maintain lipid homeostasis. oup.com

Inflammatory Responses: BCFAs also possess anti-inflammatory properties, which are exerted by downregulating the expression of pro-inflammatory genes. oup.comrsc.org In various cellular models, BCFAs have been shown to decrease the expression of:

Cyclooxygenase-2 (COX-2): An enzyme that produces pro-inflammatory prostaglandins. mdpi.comoup.comresearchgate.netnih.gov

Interleukin-6 (IL-6): A pro-inflammatory cytokine. mdpi.comoup.comresearchgate.netnih.govnih.gov

Lipoxygenase-15 (ALOX-15): An enzyme involved in producing inflammatory mediators. mdpi.comoup.comresearchgate.netnih.gov

This downregulation of inflammatory markers suggests that BCFAs may help mitigate the chronic low-grade inflammation associated with metabolic disorders like obesity. mdpi.comoup.com

The table below details the observed effects of specific BCFAs on the expression of these genes.

Gene TargetBiological ProcessBCFA Type StudiedEffect on ExpressionCell/System StudiedCitations
Lipid Metabolism Genes
FASN (Fatty Acid Synthase)Lipogenesis14-Methylpentadecanoic acid (iso)DecreaseHepG2 cells oup.comnih.gov
FASN (Fatty Acid Synthase)Lipogenesis14-Methylpentadecanoic acid (iso)IncreaseHuman Adipocytes mdpi.com
SREBP-1cLipogenesis Regulation14-Methylpentadecanoic acid (iso)DecreaseHepG2, Human Adipocytes mdpi.comoup.comnih.gov
SCD1 (Stearoyl-CoA Desaturase)Lipogenesisiso- and anteiso-BCFAsDecreaseHuman Adipocytes mdpi.comoup.com
ELOVL6 (Elongase 6)Fatty Acid Elongationiso-BCFAsDecreaseHuman Adipocytes oup.com
Inflammatory Response Genes
COX-2 (Cyclooxygenase-2)Inflammation14-Methylpentadecanoic acid (iso)DecreaseHuman Adipocytes mdpi.com
IL-6 (Interleukin-6)Inflammation14-Methylpentadecanoic acid (iso)DecreaseHepG2, Human Adipocytes mdpi.comnih.gov
ALOX-15 (Lipoxygenase-15)Inflammationiso- and anteiso-BCFAsDecreaseHuman Adipocytes mdpi.comoup.com
CRP (C-Reactive Protein)Inflammationiso-BCFAsDecreaseHepG2 cells nih.gov

Impact on Biological Membrane Structure, Fluidity, and Functional Integrity

BCFAs are essential structural elements in the cell membranes of many organisms, particularly bacteria. oup.com Their primary role in this context is to regulate membrane fluidity and integrity, a function analogous to that of unsaturated fatty acids in higher organisms. researchgate.netnih.gov

The methyl branches on the fatty acid chain disrupt the tight, ordered packing of straight-chain saturated fatty acids within the lipid bilayer. researchgate.net This disruption introduces disorder, which increases the fluidity of the membrane. nih.gov Increased membrane fluidity is crucial for maintaining the proper function of membrane-bound proteins and for the cell's ability to adapt to environmental stresses like temperature changes. dellait.comresearchgate.net

Atomistic simulations have provided quantitative support for this role, showing that increasing the proportion of straight-chain fatty acids relative to BCFAs leads to a thicker, more ordered, and more viscous membrane. nih.gov Conversely, a higher concentration of BCFAs results in a more fluid membrane state. researchgate.netnih.gov This ability to modulate membrane properties is critical for bacterial survival and physiology. dellait.complos.org In eukaryotes, BCFAs are also important for maintaining membrane homeostasis, especially under conditions of metabolic stress, such as high glucose levels. nih.gov

Role in Intercellular Communication and Metabolic Homeostasis at a Systemic Level (mechanistic studies)

BCFAs play a crucial role in systemic metabolic homeostasis, acting as signaling molecules that connect diet, gut microbiota, and host metabolism. oup.com Their concentrations in serum have been inversely correlated with features of metabolic syndrome, such as hypertriglyceridemia and inflammation. oup.comrsc.org This suggests that BCFAs are involved in maintaining a healthy metabolic profile.

Mechanistically, BCFAs contribute to systemic energy balance by activating PPARα, which enhances fat metabolism and can reduce fat accumulation in tissues. oup.comrsc.org By regulating lipid metabolism in the liver and adipose tissue, BCFAs help control the synthesis and release of triglycerides into the circulation. oup.comresearchgate.net

Furthermore, BCFAs are involved in intercellular communication within the gut. They are produced by the gut microbiota through the fermentation of dietary substrates, including amino acids. cambridge.org These microbial metabolites can then influence host physiology. For instance, BCFAs have been shown to modulate the gut microbiota composition itself and reduce inflammation in adipose tissue. oup.com Studies in C. elegans have revealed that a specific BCFA, C17ISO, acts as a nutritional factor that regulates post-embryonic development in response to the organism's metabolic state, operating in parallel with the insulin (B600854) receptor signaling pathway. nih.gov This highlights a conserved role for BCFAs in sensing metabolic status and coordinating developmental and physiological responses at a systemic level.

Elucidation of Activities in In Vitro Cellular Models (e.g., protection against inflammation, cancers, and metabolic disorders by BCFAs)

The diverse biological activities of BCFAs have been explored in a variety of in vitro cellular models, demonstrating their protective potential against several pathological conditions. oup.comresearchgate.net BCFAs have shown anti-inflammatory, anti-cancer, and metabolism-regulating effects. mdpi.comresearchgate.net

In models of inflammation, pretreating calf small intestinal epithelial cells with various BCFAs mitigated the inflammatory response induced by lipopolysaccharides (LPS). mdpi.com The BCFAs downregulated the expression of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. mdpi.com Similarly, in human adipocyte cell cultures, iso-BCFAs decreased the expression of inflammatory genes like COX-2, IL-6, and ALOX-15. mdpi.comnih.gov

Regarding metabolic disorders, studies using hepatocyte cell lines such as HepG2 have shown that certain iso-BCFAs can lower the expression of genes involved in fatty acid synthesis, suggesting a benefit in preventing the lipid accumulation associated with obesity and hypertriglyceridemia. nih.gov

The anti-cancer potential of BCFAs has also been investigated. In breast cancer cell lines, BCFAs were found to inhibit fatty acid synthesis and disrupt mitochondrial integrity, leading to apoptosis. mdpi.com Another study showed that certain BCFAs could halt the proliferation of several cancer cell types both in vitro and in vivo. mdpi.com

The table below summarizes key findings from in vitro studies on BCFAs.

In Vitro ModelBCFA(s) StudiedObserved Protective EffectKey FindingsCitations
Calf Small Intestinal Epithelial Cells (CSIECs)iso- and anteiso- C14-C17Anti-inflammationMitigated LPS-induced inflammation; downregulated pro-inflammatory cytokines (IL-1β, IL-8, TNF-α). mdpi.com
Human Visceral Adipocytes14-Methylpentadecanoic acid (iso), 12-Methyltetradecanoic acid (anteiso)Anti-inflammation, Metabolic RegulationDecreased expression of genes for lipid metabolism (SCD1, ELOVL6) and inflammation (COX-2, IL-6, ALOX-15). mdpi.comnih.gov
HepG2 (Human Liver Cancer Cells)14-Methylpentadecanoic acid (iso)Anti-inflammation, Metabolic RegulationLowered expression of genes for fatty acid synthesis (FASN, SREBP1) and inflammation (CRP, IL-6). nih.gov
Breast Cancer Cells (SKBR-3)BCFAs from Yak GheeAnti-cancerInhibited fatty acid synthesis, disrupted mitochondrial integrity, and induced apoptosis. mdpi.com
C. elegans (Nematode)Monomethyl BCFAs (mmBCFAs)Protection from Metabolic StressEssential for survival under high-glucose conditions; involved in maintaining membrane integrity. nih.gov

Structure Activity Relationship Sar Studies of 4r 4,8 Dimethylnonanoic Acid and Its Analogues

Systematic Chemical Modifications of the Alkyl Chain Length and Branching Positions

The biological activity of branched-chain fatty acids is highly dependent on the length of the alkyl chain and the position of the methyl branches. Variations in these features can significantly impact the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

The position of the methyl branches also plays a critical role. In a study investigating the antimicrobial properties of methyl-branched nonanoic acids, derivatives with the methyl group at various positions (C2, C3, C4, C5, C6, C7, and C8) were synthesized and evaluated. researchgate.net The results showed that the antimicrobial activity varied depending on the branch position, with some isomers exhibiting notable inhibitory effects against specific microorganisms like Candida utilis and Sarcina lutea. researchgate.net For example, 2-methylnonanoic acid and 5-methylnonanoic acid were particularly effective against these organisms. researchgate.net Furthermore, only the 4-, 7-, and 8-methylnonanoic acid derivatives showed activity against Streptomyces. researchgate.net This highlights that the specific location of the methyl group can determine the spectrum of biological activity.

In the context of (4R)-4,8-dimethylnonanoic acid, which possesses two methyl branches, the interplay between these two positions is expected to be complex. The branching at C4 and C8 in a nonanoic acid backbone is a specific structural motif that likely influences its biological profile, including its reported use in treating mitochondrial fatty acid β-oxidation defects. nih.gov

Table 1: Effect of Methyl Branch Position on Antimicrobial Activity of Nonanoic Acid Derivatives

This table is a representation of findings from studies on methyl-branched nonanoic acids and is intended to illustrate the principle of how branch position can affect activity. Specific activity data for all isomers against a single organism is not available in the cited sources.

Compound Branch Position Observed Antimicrobial Activity Highlight
2-Methylnonanoic acid C2 Notable activity against C. utilis and S. lutea
4-Methylnonanoic acid C4 Activity against Streptomyces
5-Methylnonanoic acid C5 Notable activity against C. utilis and S. lutea
7-Methylnonanoic acid C7 Activity against Streptomyces

Investigation of Functional Group Derivatizations at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in this compound, contributing significantly to its physicochemical properties and its ability to interact with biological targets. Derivatization of this group into other functionalities, such as esters, amides, or bioisosteres, is a common strategy in medicinal chemistry to modulate a compound's activity, selectivity, and pharmacokinetic profile.

While specific studies on the derivatization of the carboxylic acid of this compound and the resulting biological activities are not widely reported, general principles of fatty acid derivatization can be applied. For example, converting the carboxylic acid to an ester can increase its lipophilicity, which may enhance its ability to cross cell membranes. The choice of the alcohol used for esterification can also introduce new points of interaction with a target receptor or enzyme.

Amide derivatives are another important class of analogues. The nitrogen atom of the amide can act as a hydrogen bond donor, and the substituent on the nitrogen can be varied to probe the steric and electronic requirements of the binding site. The synthesis of such derivatives can be achieved through standard coupling reactions involving the activated carboxylic acid and an appropriate amine.

Furthermore, the carboxylic acid can be replaced with bioisosteres, which are functional groups with similar steric and electronic properties. Examples include tetrazoles or hydroxamic acids. These modifications can lead to changes in acidity (pKa), metabolic stability, and receptor binding affinity.

The biological evaluation of such derivatives would be essential to establish a comprehensive SAR. For instance, in the context of its use in metabolic disorders, the ability of derivatives to be recognized and processed by relevant enzymes, such as acyl-CoA synthetases, would be a critical factor. europa.eu

Analysis of Stereochemical Effects on Biological Activities and Ligand-Receptor Binding Affinities

This compound has two stereocenters at the C4 and C8 positions. This gives rise to four possible stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S). The specific designation "(4R)" in the compound's name implies that the stereochemistry at the C4 position is defined, but it does not specify the stereochemistry at the C8 position, which is also a chiral center due to the terminal isopropyl group. Assuming the natural compound is a specific diastereomer, it is highly probable that its biological activity is stereospecific.

The importance of stereochemistry is well-documented for many biologically active molecules, where different enantiomers or diastereomers can exhibit vastly different potencies and even different pharmacological effects. biomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand. nih.gov

A pertinent example is the aggregation pheromone of the red flour beetle, 4,8-dimethyldecanal, a closely related aldehyde. Studies have shown that the different stereoisomers of this compound have significantly different biological activities. The (4R,8R)- and (4R,8S)-stereoisomers were found to be the most bioactive. This demonstrates a clear enantiomer-specific and diastereomer-specific receptor binding.

Given these findings in a structurally similar molecule, it is reasonable to hypothesize that the biological activity of 4,8-dimethylnonanoic acid is also highly dependent on its stereochemistry. The (4R) configuration is likely crucial for its interaction with its molecular target. A full stereochemical analysis would involve the synthesis and biological evaluation of all four possible stereoisomers to determine their relative potencies and binding affinities. Such studies would be instrumental in identifying the optimal stereochemical configuration for therapeutic applications and would provide deeper insights into the topology of the ligand-receptor binding pocket.

Table 2: Hypothetical Biological Activity Profile Based on Stereochemistry

This table is hypothetical and illustrates the expected differences in activity among stereoisomers based on principles of stereoselectivity in biological systems. Specific experimental data for the stereoisomers of this compound is not currently available.

Stereoisomer Relative Biological Activity (Hypothetical)
(4R,8R)-4,8-Dimethylnonanoic acid High
(4R,8S)-4,8-Dimethylnonanoic acid Moderate to High
(4S,8R)-4,8-Dimethylnonanoic acid Low to Moderate

Rational Design and Synthesis of Conformationally Restricted Analogues for SAR Probing

The alkyl chain of this compound is flexible, allowing it to adopt numerous conformations in solution. However, it is likely that only one or a limited set of these conformations is responsible for its biological activity upon binding to a receptor. To investigate the bioactive conformation, medicinal chemists often design and synthesize conformationally restricted analogues. nih.gov In these analogues, the flexibility of the molecule is reduced by introducing rings or other rigid structural elements.

By systematically restricting the conformational freedom of the molecule and evaluating the biological activity of the resulting rigid analogues, it is possible to deduce the likely three-dimensional shape the molecule adopts when it binds to its target. For example, incorporating parts of the alkyl chain into a cyclopropane (B1198618) or cyclohexane (B81311) ring would fix the relative positions of the substituents and limit the number of possible conformations.

The synthesis of such analogues can be challenging but provides invaluable information for SAR. For instance, if a rigid analogue that mimics a specific folded conformation of this compound shows high biological activity, it would strongly suggest that this is the bioactive conformation. Conversely, if an analogue that can only adopt an extended conformation is inactive, it would indicate that a folded conformation is required for activity. mdma.ch

While there are no specific reports on the synthesis of conformationally restricted analogues of this compound, this remains a key strategy for further elucidating its SAR and for the design of more potent and selective modulators of its biological targets. rsc.org

Analytical Techniques for Characterization and Quantification of 4r 4,8 Dimethylnonanoic Acid

Advanced Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental for isolating (4R)-4,8-Dimethylnonanoic acid from complex mixtures and for its initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is well-suited for the analysis of volatile compounds like fatty acid methyl esters. For the analysis of this compound, a derivatization step, such as esterification to its methyl ester, is typically required to increase its volatility. The sample is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for its identification. The use of high-resolution capillary columns in GC enhances the separation efficiency, which is critical when dealing with complex biological or environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for the analysis of non-volatile and thermally labile compounds. For the separation of enantiomers of 4,8-Dimethylnonanoic acid, HPLC with chiral stationary phases (CSPs) is the method of choice. These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Alternatively, chiral derivatization can be employed, where the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. libretexts.orgchiralpedia.com The choice of the mobile phase and the detector (e.g., UV-Vis, refractive index, or mass spectrometry) is crucial for achieving optimal separation and detection.

Technique Principle Application for this compound Key Considerations
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification after derivatization (e.g., methylation).Requires derivatization; provides structural information from fragmentation patterns.
HPLC with CSPs Differential interaction of enantiomers with a chiral stationary phase.Direct separation and quantification of (4R) and (4S) enantiomers.Selection of the appropriate chiral column is critical for resolution.
HPLC with Chiral Derivatization Conversion of enantiomers into diastereomers for separation on achiral columns.Indirect separation of enantiomers.Requires a suitable chiral derivatizing agent and may involve additional reaction and cleanup steps.

High-Resolution Spectroscopic Techniques for Structural Confirmation

While chromatography provides separation and preliminary identification, spectroscopic techniques are essential for unambiguous structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. researchgate.netmdpi.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. When coupled with a separation technique like GC or HPLC, HRMS is a powerful tool for the confident identification of this compound in complex matrices.

Technique Information Obtained Application for this compound
¹H NMR Number and environment of hydrogen atoms.Confirms the presence of methyl, methylene, and methine protons.
¹³C NMR Number and environment of carbon atoms.Confirms the carbon skeleton, including the carboxylic acid carbon.
COSY Correlation between coupled protons.Establishes the connectivity of protons in the alkyl chain.
HMBC Correlation between protons and carbons separated by two or three bonds.Confirms the positions of the methyl groups.
HRMS Exact mass and elemental composition.Provides unambiguous identification and differentiation from isobaric interferences.

Enantiomeric Purity Determination and Chiral Resolution Methodologies

Determining the enantiomeric purity of this compound is often crucial, as different enantiomers can have distinct biological activities.

Chiral Chromatography: As mentioned earlier, HPLC with chiral stationary phases is a primary method for determining the enantiomeric excess (ee) of a sample. chiraltech.comchromatographyonline.com By separating the (4R) and (4S) enantiomers, the relative peak areas can be used to calculate the percentage of each enantiomer present. Supercritical fluid chromatography (SFC) with chiral stationary phases is also emerging as a powerful technique for enantiomeric separations. chiraltech.com

Chiral Resolution: This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org One common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. libretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. google.com After separation, the chiral auxiliary can be removed to yield the pure enantiomer.

Quantitative Analysis in Complex Biological and Environmental Samples

The quantification of this compound in biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) presents challenges due to the complexity of the matrix.

Sample Preparation: A critical step in the analysis of complex samples is sample preparation, which aims to extract the analyte of interest and remove interfering substances. longdom.org For this compound, this may involve liquid-liquid extraction, solid-phase extraction (SPE), or a combination of techniques. nih.gov The choice of extraction solvent and SPE sorbent is crucial for achieving high recovery and a clean extract.

Quantitative Methods: Stable isotope dilution analysis using a labeled internal standard (e.g., deuterated this compound) is the gold standard for accurate quantification by GC-MS or LC-MS. The internal standard is added to the sample at the beginning of the workflow and corrects for any losses during sample preparation and for variations in instrument response.

Method Validation: Any quantitative method must be rigorously validated to ensure its accuracy, precision, sensitivity, and specificity. This involves determining the limit of detection (LOD) and limit of quantification (LOQ), assessing linearity and recovery, and evaluating matrix effects. nih.govnih.gov Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, can be a significant issue in mass spectrometry-based methods and must be carefully addressed. nih.gov

Parameter Description Importance for Quantitative Analysis
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Defines the sensitivity of the method.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Determines the lower end of the working range of the assay.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Ensures accurate quantification over a range of concentrations.
Accuracy The closeness of the measured value to the true value.Reflects the trueness of the measurement.
Precision The degree of agreement among a series of measurements.Indicates the reproducibility of the method.
Recovery The percentage of the analyte that is recovered through the sample preparation process.Assesses the efficiency of the extraction procedure.
Matrix Effects The influence of co-eluting substances on the analytical signal of the target analyte.Can lead to inaccurate quantification if not properly managed.

Derivatives and Chemical Modifications of 4r 4,8 Dimethylnonanoic Acid

Synthesis and Characterization of Esters, Amides, and Other Functionalized Derivatives

The carboxylic acid moiety of (4R)-4,8-Dimethylnonanoic acid is a prime site for chemical modification to produce derivatives such as esters and amides. These functionalizations are achieved through standard organic chemistry reactions, which can alter the compound's polarity, solubility, and metabolic stability.

Synthesis of Esters and Amides:

Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. Amide synthesis generally involves activating the carboxylic acid with a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), followed by the addition of a primary or secondary amine. mdpi.com The synthesis of fatty acid amides, in particular, is a well-established area of study, given their diverse biological roles. nih.govresearchgate.net These reactions allow for the introduction of a wide array of chemical groups, enabling the creation of a library of derivatives with varied properties.

Characterization:

The structural confirmation of these newly synthesized derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of characteristic peaks corresponding to the ester or amide functional groups. Mass spectrometry provides the molecular weight of the new compound, confirming successful functionalization, while infrared (IR) spectroscopy can identify the characteristic carbonyl stretching frequencies of the ester or amide bonds. mdpi.com

Table 1: General Synthesis Strategies for Ester and Amide Derivatives

Derivative Type Reactants Typical Reagents/Conditions Purpose of Derivatization
Esters This compound, Alcohol (R-OH) H₂SO₄ or HCl (catalyst), heat; or SOCl₂, then alcohol Increase lipophilicity, create prodrugs, modify volatility.

| Amides | this compound, Amine (R-NH₂) | EDCI, DCC, or similar coupling agents; DMAP (catalyst) | Enhance metabolic stability, alter hydrogen bonding potential, introduce new functionalities. nih.govresearchgate.net |

Exploration of Bioisosteric Replacements for the Carboxylic Acid Group

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a molecule's properties while retaining its intended biological activity. drughunter.comnih.gov Replacing the carboxylic acid group of this compound can address potential issues such as poor membrane permeability, rapid metabolism, or off-target toxicity associated with the carboxylate moiety. researchgate.net

Common Carboxylic Acid Bioisosteres:

Several functional groups are recognized as effective bioisosteres for carboxylic acids. These non-classical bioisosteres often mimic the acidic nature and hydrogen-bonding capabilities of the original group. drughunter.com

Tetrazoles: 1H-tetrazoles are one of the most widely used carboxylic acid bioisosteres. They possess a similar pKa to carboxylic acids (pKa ≈ 4.5–4.9) and can engage in similar interactions with biological receptors. drughunter.comnih.govcambridgemedchemconsulting.com The tetrazole ring can offer greater lipophilicity and may reduce the risk of forming reactive acyl glucuronide metabolites. cambridgemedchemconsulting.com

Acylsulfonamides: These groups are also acidic and can act as effective mimics of the carboxylate group, often leading to improved cell penetration and pharmacokinetic profiles.

Acidic Heterocycles: A variety of five-membered heterocyclic rings, such as 5-oxo-1,2,4-oxadiazoles, 1-hydroxypyrazoles, and isooxazolols, serve as viable bioisosteres. researchgate.nethyphadiscovery.com These groups often have higher pKa values than carboxylic acids, which can lead to more efficient tissue permeation by reducing ionization at physiological pH. cambridgemedchemconsulting.comhyphadiscovery.com

Table 2: Comparison of Carboxylic Acid and Potential Bioisosteres

Functional Group Typical pKa General Characteristics Potential Advantages
Carboxylic Acid ~4.2–4.5 Anionic at physiological pH, H-bond donor/acceptor. Well-established interactions.
1H-Tetrazole ~4.5–4.9 Anionic, metabolically stable, more lipophilic than -COOH. drughunter.comcambridgemedchemconsulting.com Improved metabolic stability and oral bioavailability. nih.gov
N-Acylsulfonamide Variable Anionic, strong H-bond acceptor. Can improve physicochemical properties. hyphadiscovery.com
1-Hydroxypyrazole ~6-8 Less acidic, potentially neutral at physiological pH. Enhanced cell and tissue permeability. cambridgemedchemconsulting.com

| 5-oxo-1,2,4-oxadiazole | ~6–7 | Planar, acidic, more lipophilic than tetrazoles. drughunter.com | May improve oral drug absorption. drughunter.com |

Development of Chemical Probes and Tagged Analogues for Mechanistic and Target Identification Studies

To investigate the mechanism of action and identify the cellular targets of this compound, chemical probes and tagged analogues can be developed. These tools are derivatives that incorporate a reporter group, such as a fluorescent tag, or an affinity label, like biotin (B1667282).

Design and Synthesis of Probes:

The synthesis of these probes involves coupling a tag to the this compound molecule, often via the carboxylic acid group. For example, an amide linkage can be formed between the acid and an amine-containing fluorescent dye (e.g., coumarin, fluorescein) or a biotin moiety. mdpi.com The design must ensure that the addition of the tag does not significantly disrupt the molecule's interaction with its biological target. Often, a flexible linker or spacer is incorporated between the parent molecule and the tag to minimize steric hindrance. mdpi.com

Applications in Research:

Fluorescent Probes: These analogues allow for the visualization of the compound's localization within cells using fluorescence microscopy. mdpi.com This can provide insights into which organelles or cellular compartments the molecule accumulates in.

Affinity-Based Probes (e.g., Biotin-Tagged): Biotinylated derivatives are used in pull-down assays to isolate the binding partners (i.e., protein targets) of the compound from cell lysates. The biotin tag has a high affinity for streptavidin, which is typically immobilized on beads, facilitating the separation and subsequent identification of the target proteins by techniques like mass spectrometry.

The development of such chemical tools is crucial for validating biological targets and elucidating the molecular pathways through which this compound and its derivatives exert their effects. mdpi.com

Table 3: Types of Chemical Probes and Their Applications

Probe Type Example Tag Method of Attachment Primary Application
Fluorescent Probe Coumarin, Fluorescein, BODIPY Amide or ester linkage Cellular imaging, determining subcellular localization. mdpi.com
Affinity Probe Biotin Amide linkage with a spacer Target identification via affinity purification/pull-down assays.

| Photoaffinity Probe | Benzophenone, Aryl azide (B81097) | Amide or ester linkage | Covalently cross-linking the molecule to its target protein upon UV irradiation for target identification. |

Computational Chemistry and Molecular Modeling of 4r 4,8 Dimethylnonanoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity. For (4R)-4,8-Dimethylnonanoic acid, methods like Density Functional Theory (DFT) can be utilized to understand its fundamental chemical properties.

Detailed analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. The distribution of electron density, often visualized through electrostatic potential maps, highlights the electronegative oxygen atoms of the carboxylic acid group as sites of high electron density, which is crucial for its acidic nature and ability to form hydrogen bonds.

The acidity of this compound, represented by its pKa value, can be predicted through quantum chemical calculations. By calculating the Gibbs free energy change of the deprotonation reaction in a solvent model, an estimation of the pKa can be obtained. This is vital for understanding its behavior in physiological environments.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar fatty acids, as specific computational studies on this compound are not readily available in public literature.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
Dipole Moment1.8 DReflects the overall polarity of the molecule.
Predicted pKa4.9Estimates the acidity in aqueous solution.

Molecular Dynamics Simulations to Understand Conformational Behavior and Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. The presence of methyl branches on the nonanoic acid chain introduces steric hindrance that influences its preferred shapes. By simulating the molecule in different environments (e.g., in a vacuum, in water, or within a lipid bilayer), researchers can identify the most stable conformers and the dynamics of their interconversion.

The interaction of this compound with cell membranes is of significant biological interest. MD simulations can model the insertion and transport of this fatty acid across a lipid bilayer. These simulations can reveal the preferred orientation of the molecule within the membrane, the energetic barriers to its transport, and how its branched structure affects membrane fluidity and permeability. Such studies are crucial for understanding its role in cellular metabolism and signaling.

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations (Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.)

Dihedral AngleMost Populous Conformer (degrees)Second Most Populous Conformer (degrees)
C3-C4-C5-C617865
C7-C8-C9-C1(OOH)175-70

In Silico Docking Studies for Predicting Potential Protein Binding Sites and Interactions

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential ligands for a protein target. For this compound, docking studies can identify potential protein binding partners, such as fatty acid-binding proteins (FABPs) or enzymes involved in lipid metabolism.

These simulations can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Understanding these interactions is key to elucidating the biological functions of this compound. For instance, docking it into the active site of an enzyme can suggest whether it acts as a substrate, an inhibitor, or an allosteric modulator.

Table 3: Hypothetical Docking Scores of this compound with Potential Protein Targets (Note: The docking scores are illustrative, with more negative values indicating a higher predicted binding affinity.)

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Fatty Acid Binding Protein 5-7.2Arg126, Tyr128
Peroxisome Proliferator-Activated Receptor Alpha-8.1Ser280, His440, Tyr464
Acyl-CoA Synthetase Medium-Chain Family Member 3-6.8Lys254, Val345

Prediction of Spectroscopic Properties (e.g., NMR, IR) to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of newly synthesized or isolated compounds. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR spectra can help in the assignment of experimental peaks, especially for a molecule with a complex structure due to its stereochemistry and branching. Similarly, a simulated IR spectrum can aid in identifying characteristic vibrational modes, such as the C=O stretch of the carboxylic acid group and the C-H stretches of the alkyl chain. The comparison between predicted and experimental spectra can provide a high degree of confidence in the structural elucidation of the molecule.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Note: The predicted data is hypothetical and for illustrative purposes. Experimental data would be required for a direct comparison.)

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C=O)178 ppm(To be determined)
¹H NMR Chemical Shift (CH₃ at C4)0.95 ppm(To be determined)
IR Frequency (C=O stretch)1715 cm⁻¹(To be determined)
IR Frequency (O-H stretch)3300-2500 cm⁻¹ (broad)(To be determined)

Future Perspectives and Emerging Research Avenues for 4r 4,8 Dimethylnonanoic Acid

Integration with Omics Technologies (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling

The primary challenge in studying specific BCFAs like (4R)-4,8-Dimethylnonanoic acid is their detection and quantification within complex biological matrices. Modern "omics" technologies, particularly lipidomics and metabolomics, offer powerful solutions to this challenge. Future research will heavily rely on these platforms to create comprehensive profiles of this and related molecules in various biological systems.

Advanced analytical methods are critical for distinguishing between various BCFA isomers, which can have different biological functions. nih.gov Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) has emerged as a powerful tool for the isomer-selective analysis of BCFAs, providing a viable alternative to traditional gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The development of systematic retention and isomer selectivity studies on various UHPLC columns will be instrumental in resolving and identifying this compound in lipid extracts from microbial, plant, and animal samples. nih.gov

Integrating these high-resolution analytical techniques will allow researchers to establish its presence in different tissues, uncover correlations with physiological or pathological states, and identify potential biomarkers for disease. creative-proteomics.com A comprehensive lipidomic approach is a useful tool for identifying and measuring different expression patterns of lipid classes, which can be applied to understand the roles of specific BCFAs. nih.gov

Table 1: Potential Applications of Omics Technologies for this compound Research
Omics TechnologyKey TechniquesPotential Application for this compoundAnticipated Outcome
LipidomicsUHPLC-MS/MS, GC-MSDetection and absolute quantification in tissues, cells, and fluids. creative-proteomics.comEstablishing baseline physiological concentrations and identifying variations in disease states.
MetabolomicsNMR, High-Resolution MSTracing metabolic fate using stable isotope-labeled this compound.Elucidation of metabolic pathways and identification of downstream metabolites.
TranscriptomicsRNA-Seq, MicroarraysAnalyzing changes in gene expression in response to the compound.Identifying target genes and signaling pathways regulated by the fatty acid.
Proteomics2D-PAGE, LC-MS/MSIdentifying proteins that bind to or are modified by the compound or its metabolites.Discovering protein interactions and post-translational modifications.

Exploration of Untapped Biological Functions and Novel Metabolic Pathways

The unique structure of this compound, with methyl branches located away from the typical iso and anteiso positions, suggests that it may possess untapped biological functions and follow novel metabolic routes. lipotype.comacs.org BCFAs are known to be crucial components of bacterial membranes, where they regulate fluidity and function. lipotype.comnih.gov The specific branching pattern of this compound could influence membrane properties in unique ways, a hypothesis that warrants investigation using biophysical techniques. researchgate.net

Furthermore, BCFAs are increasingly recognized for their roles as signaling molecules with anti-inflammatory, anti-cancer, and metabolic regulatory properties. researchgate.netcreative-proteomics.comacs.org For instance, the related compound 8-methyl nonanoic acid (8-MNA), a metabolite of dihydrocapsaicin, has been shown to inhibit lipogenesis and increase insulin-dependent glucose uptake in adipocytes. dovepress.com This raises the possibility that this compound could have similar or distinct effects on metabolic health.

The metabolic fate of this compound is a key area for future research. The presence of a methyl group at the C4 position may hinder standard β-oxidation. In other methyl-branched fatty acids, such as phytanic acid, this structural feature necessitates an initial α-oxidation step before β-oxidation can proceed. Similarly, the methyl group at C8 could further complicate degradation. Research on other dimethyl-substituted fatty acids has shown that methyl substitution can significantly inhibit β-oxidation, leading to prolonged retention in tissues like the myocardium. nih.gov Investigating the interplay between fatty acid synthesis (FAS) and fatty acid oxidation (FAO) in the context of this molecule could reveal novel regulatory mechanisms. nih.gov It is plausible that this compound is metabolized through alternative pathways, potentially involving omega-oxidation, yielding novel metabolites with their own biological activities.

Table 2: Comparison of this compound with Other Branched-Chain Fatty Acids
CompoundBranching Position(s)Known Biological Role / Metabolic Feature
iso- and anteiso-Fatty AcidsPenultimate or antepenultimate carbonRegulate membrane fluidity in bacteria. lipotype.comresearchgate.net
Phytanic Acid3, 7, 11, 15 (polymethylated)Metabolized via α-oxidation followed by β-oxidation; accumulation causes Refsum disease. mdpi.com
8-Methyl Nonanoic Acid8Metabolite of dihydrocapsaicin; influences lipogenesis and glucose uptake. dovepress.com
This compound 4 and 8 Hypothesized to inhibit standard β-oxidation; biological role is currently unknown.

Development of Novel Biotechnological Applications leveraging its Unique Structure

The structural characteristics of this compound could be leveraged for various biotechnological applications. The presence of methyl branches typically lowers the melting point and alters the viscosity of fatty acids, properties that are valuable for the production of biofuels, lubricants, and specialty chemicals. researchgate.net Metabolic engineering of microbial hosts like E. coli or yeast offers a promising route for the sustainable production of this and other custom-designed BCFAs. mit.edu By assembling de novo pathways with enzymes from various organisms, it may be possible to create microbial cell factories capable of synthesizing this compound from simple feedstocks. mit.edunih.gov

Furthermore, many bioactive natural products, including antibiotics and other therapeutics, use branched-chain carboxylic acids as starter units for their biosynthesis. nih.gov Engineering the production of this compound could provide a novel precursor for the synthesis of new polyketides and other secondary metabolites with potential pharmaceutical or agricultural applications. Other organic acids, such as itaconic acid and muconic acid, are already produced via fermentation for use as monomers in bioplastics and resins. nih.govnih.gov The unique stereochemistry and branching of this compound could be exploited to create polymers with novel properties, such as enhanced flexibility or biodegradability.

Table 3: Potential Biotechnological Applications for this compound
Application AreaRationale Based on StructureRequired Research & Development
Biofuels/LubricantsMethyl branches can lower the freezing point and improve flow properties.Metabolic engineering of microbes for high-yield production; testing of physical properties.
Specialty PolymersCould serve as a novel monomer, imparting unique properties (e.g., flexibility) to bioplastics.Chemical or enzymatic polymerization studies; characterization of resulting polymers.
PharmaceuticalsPotential antimicrobial or metabolic regulatory activity. researchgate.netScreening for bioactivity against various targets (e.g., bacteria, cancer cell lines, metabolic enzymes).
AgrochemicalsFatty acids and their derivatives can have herbicidal or antimicrobial properties. researchgate.netEvaluation of its effects on plant pathogens and weed species.

Interdisciplinary Research Collaborations to Bridge Chemical Synthesis and Biological Evaluation

Progress in understanding and utilizing this compound will depend on strong interdisciplinary collaborations. The foundation of this research lies in the ability to obtain pure samples of the compound. Organic chemists play a crucial role in developing efficient and stereospecific synthetic routes to produce not only the (4R) enantiomer but also its (4S) counterpart and other structural analogs. This will enable rigorous biological testing and the establishment of clear structure-activity relationships (SAR). researchgate.net

Once synthesized, these compounds can be passed to biochemists and cell biologists for comprehensive biological evaluation. This involves a range of activities, from testing its effects in cell-based assays that measure inflammation, cell proliferation, or metabolic changes, to using it as a probe in metabolomics studies to understand its downstream effects. creative-proteomics.comresearchgate.net Collaboration with computational chemists can provide insights into how its specific shape and stereochemistry influence its interaction with enzymes and receptors, guiding the design of future experiments and more potent analogs. This synergistic cycle of design, synthesis, testing, and analysis is essential to unlock the full potential of this unique fatty acid and translate fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4R)-4,8-Dimethylnonanoic acid with high enantiomeric purity, and how can its stereochemical configuration be confirmed?

  • Methodological Approach :

  • Synthesis : Use chiral starting materials or enantioselective catalysts (e.g., asymmetric hydrogenation) to ensure stereochemical control. For example, employ (R)-configured precursors for the 4th carbon position .
  • Characterization :
  • Chiral Chromatography : Utilize chiral GC or HPLC with columns like Chiralcel OD-H to separate enantiomers and assess purity .
  • NMR Spectroscopy : Compare 13C^{13}\text{C} and 1H^{1}\text{H} NMR shifts with literature data for methyl-branched fatty acids to confirm regiochemistry .
  • X-ray Crystallography : If single crystals are obtainable, determine absolute configuration via diffraction studies, as demonstrated in related chiral carboxylic acids .

Q. What computational tools can predict the lipophilicity and hydrogen-bonding capacity of this compound?

  • Methodological Approach :

  • Lipophilicity (LogP) : Calculate using XlogP3.0 software, which accounts for branched alkyl chains and methyl groups. Reported XlogP for 4-methylnonanoic acid is 3.6, suggesting moderate hydrophobicity .
  • Hydrogen-Bonding : Analyze topological polar surface area (TPSA) via tools like Molinspiration. For 4-methylnonanoic acid, TPSA is 37.3 Å2^2, indicating two hydrogen-bond acceptor sites (carboxylic acid group) .
  • Molecular Dynamics Simulations : Model solvation behavior in aqueous/organic systems using software like GROMACS, guided by experimental solubility data .

Advanced Research Questions

Q. How does the stereochemistry at the 4th carbon influence the biological activity or interaction of this compound with enzymes (e.g., fatty acid oxidases)?

  • Methodological Approach :

  • Enzymatic Assays : Compare substrate specificity of (4R)- and (4S)-isomers using purified enzymes (e.g., acyl-CoA synthetases). Monitor reaction rates via UV-Vis spectroscopy or LC-MS .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to evaluate binding affinity differences between enantiomers and active sites. Prioritize residues involved in chiral recognition .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to track metabolic fate in cell cultures, identifying stereospecific oxidation pathways .

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

  • Methodological Approach :

  • Meta-Analysis : Systematically review experimental variables (e.g., cell lines, concentrations, assay conditions) using PRISMA guidelines. Identify confounding factors like impurity levels or solvent effects .
  • Dose-Response Curves : Replicate studies with standardized protocols, testing a wide concentration range (e.g., 1 nM–100 µM) to assess reproducibility .
  • Statistical Modeling : Apply mixed-effects models to account for clustered data (e.g., batch variations) and quantify heterogeneity .

Q. What advanced analytical techniques are critical for resolving stereoisomers of 4,8-Dimethylnonanoic acid in complex biological matrices?

  • Methodological Approach :

  • Chiral LC-MS/MS : Couple chiral columns (e.g., Chiralpak IG-U) with tandem mass spectrometry for sensitive detection in serum or tissue homogenates .
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in solution by analyzing Cotton effects in the mid-IR region .
  • Isotope Dilution : Spike samples with 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled internal standards to correct for matrix interference during quantification .

Reference Table: Key Physicochemical Properties

PropertyValue/DescriptionSource
XlogP3.6 (predicted for 4-methylnonanoic acid)
Hydrogen-Bond Acceptors2 (carboxylic acid group)
Topological Polar Surface Area37.3 Å2^2
Chiral Centers1 (4R configuration)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.